1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a complex organic compound that features a quinoline moiety, a cyclohexyl group, and a thiourea linkage
Preparation Methods
The synthesis of 1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the cyclohexyl group and the thiourea moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the thiourea moiety.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The thiourea group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea include other quinoline derivatives and thiourea-containing molecules. For example:
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core and have well-known antimalarial properties.
Thiourea derivatives: Compounds such as thiourea and its analogs are known for their diverse biological activities, including antimicrobial and anticancer effects. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-13-7-8-14-12-15(18(23)22-17(14)11-13)9-10-20-19(24)21-16-5-3-2-4-6-16/h7-8,11-12,16H,2-6,9-10H2,1H3,(H,22,23)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYVCKONISERDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.